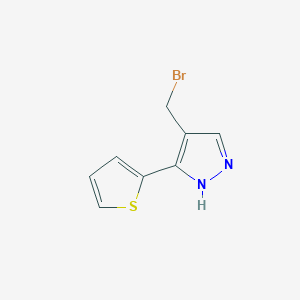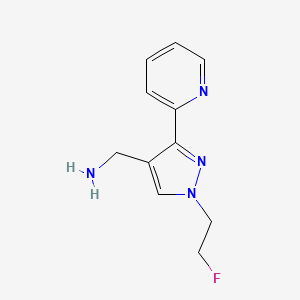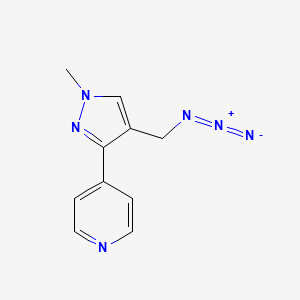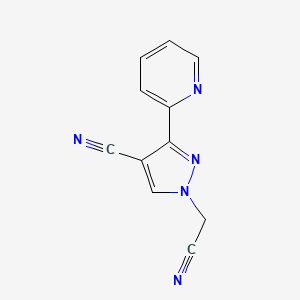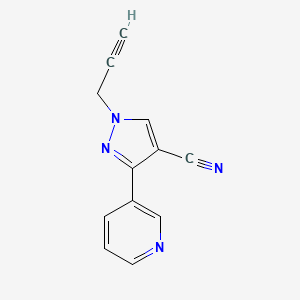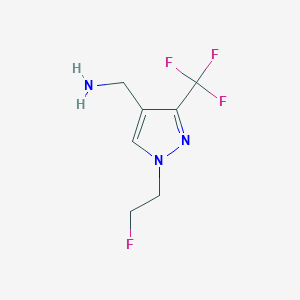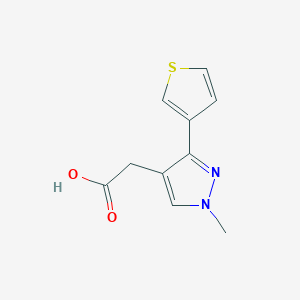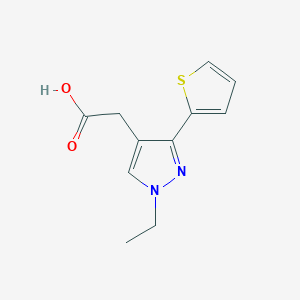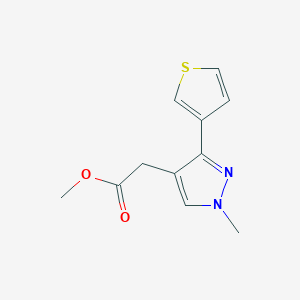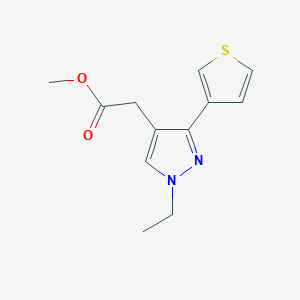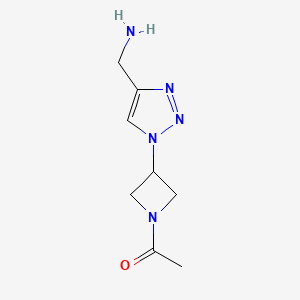
1-(3-(4-(アミノメチル)-1H-1,2,3-トリアゾール-1-イル)アゼチジン-1-イル)エタン-1-オン
説明
1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethan-1-one, otherwise known as AMT, is an organic compound that has been studied for its various applications in scientific research. As a synthetic compound, AMT is a versatile molecule that can be used as a building block for the synthesis of various other compounds, as well as a tool for studying and understanding the structure and function of various biological systems.
科学的研究の応用
医薬品合成
この化合物は、さまざまな医薬品の合成における前駆体として機能します。 その構造は、抗菌、抗真菌、抗癌特性を持つ可能性のある薬物の開発につながる可能性のある修飾に適しています 。アゼチジン環とトリアゾール環の両方が存在するため、標的療法用に設計された複雑な分子を構築するための汎用性の高い中間体となります。
農薬研究
農薬研究では、この化合物の誘導体は、殺虫剤や除草剤としての潜在的な用途について調査できます。 特に、トリアゾール成分は、殺菌剤や植物成長調節剤の開発における役割で知られています .
材料科学
この化合物の構造中のアゼチジン環は、新規ポリマー材料の開発に利用できます。 これらの材料は、高い熱安定性や劣化に対する耐性など、独自の特性を示す可能性があり、高度なエンジニアリングアプリケーションに適しています .
生化学センサー開発
この化合物は、反応性官能基があるため、生化学センサーの設計に使用できます。 これらのセンサーは、特定の生体分子または化学物質を検出でき、医療診断や環境モニタリングのための貴重なツールを提供します .
触媒
この化合物の構造は、触媒系における配位子としての使用を可能にします。 有機合成、特にレジオ選択性と立体選択性を精密に制御する必要がある反応で使用される触媒の効率を高める可能性があります .
写真感光剤
トリアゾール環の独特の光吸収特性により、この化合物の誘導体は、写真感光剤としての用途の候補となります。 これらの化合物は、感光度を向上させることで、写真フィルムや写真の性能を向上させることができます .
抗菌剤
抗菌剤の研究では、広範囲の病原体に対する有効性から、多くの場合、トリアゾール誘導体が使用されます。 この化合物は、抗生物質耐性に対する懸念の高まりに対処する新しい抗菌薬を開発するために修飾することができます .
神経科学研究
神経科学では、この化合物は、神経受容体に作用する分子を合成するために使用できます。 このような分子は、神経疾患の治療薬の開発に貢献するか、神経系の機能に関する洞察を提供する可能性があります .
作用機序
The mechanism of action of AMT is not well understood, but it is believed to involve the interaction of the compound with specific proteins and enzymes in the cell. Specifically, AMT is thought to bind to certain proteins and enzymes, resulting in the inhibition of their activity. Additionally, AMT is believed to interact with DNA and RNA, resulting in the inhibition of their synthesis. Finally, AMT is also thought to interact with cell membranes, resulting in the disruption of their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of AMT are not well understood, but it is believed to have a variety of effects on the body. For example, AMT has been shown to have an inhibitory effect on the activity of certain proteins and enzymes, resulting in the inhibition of their activity. Additionally, AMT has been shown to interact with DNA and RNA, resulting in the inhibition of their synthesis. Furthermore, AMT has been shown to interact with cell membranes, resulting in the disruption of their structure and function.
実験室実験の利点と制限
The major advantage of using AMT in lab experiments is its versatility. AMT can be used as a building block for the synthesis of various other compounds, as well as a tool for studying and understanding the structure and function of various biological systems. Additionally, the synthesis of AMT is relatively simple and quick, making it a popular choice for the synthesis of various compounds. However, one major limitation of using AMT in lab experiments is its lack of specificity. AMT is not specific to any particular protein or enzyme, and thus its use can result in the inhibition of the activity of a variety of proteins and enzymes. Additionally, AMT is not specific to any particular DNA or RNA, and thus its use can result in the inhibition of the synthesis of a variety of DNA and RNA molecules.
将来の方向性
Given the versatility of AMT, there are a variety of potential future directions for its use in scientific research. For example, AMT could be used to develop inhibitors of specific proteins and enzymes, as well as to study the structure and function of specific proteins and enzymes. Additionally, AMT could be used to develop inhibitors of specific DNA and RNA molecules, as well as to study the structure and function of specific DNA and RNA molecules. Finally, AMT could be used to study the structure and function of cell membranes and to develop inhibitors of cell growth.
特性
IUPAC Name |
1-[3-[4-(aminomethyl)triazol-1-yl]azetidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O/c1-6(14)12-4-8(5-12)13-3-7(2-9)10-11-13/h3,8H,2,4-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODAMWXQIFWHPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



